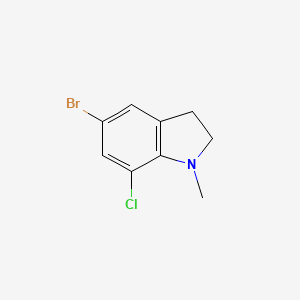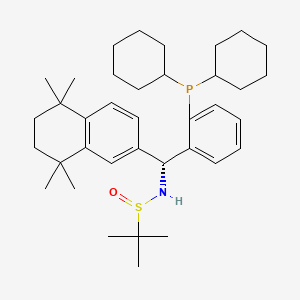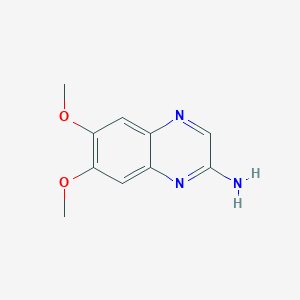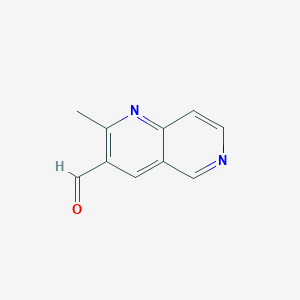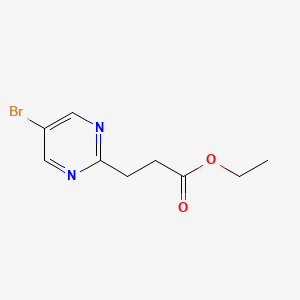
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and an ethyl ester group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate can be synthesized through a multi-step process involving the bromination of pyrimidine derivatives followed by esterification. One common method involves the bromination of 2-aminopyrimidine to obtain 5-bromo-2-aminopyrimidine. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a pyrimidine derivative.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: Products include de-brominated pyrimidine derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-bromopyrimidin-2-yl)propanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(5-chloropyrimidin-2-yl)propanoate
- Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate
- Ethyl 3-(5-iodopyrimidin-2-yl)propanoate
Uniqueness
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
ethyl 3-(5-bromopyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-3-8-11-5-7(10)6-12-8/h5-6H,2-4H2,1H3 |
Clave InChI |
RMNFUSDXPVKGQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=NC=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)
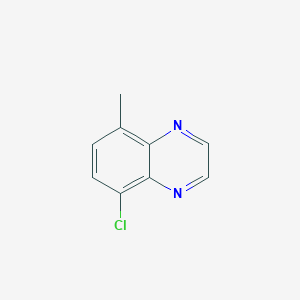
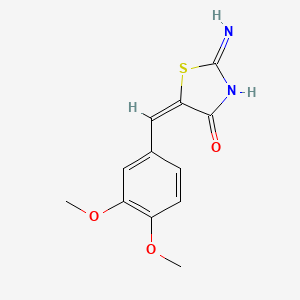

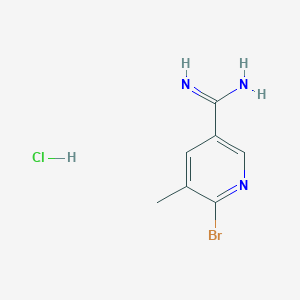
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
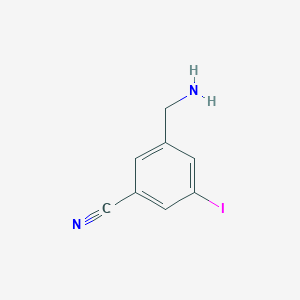
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
